Sequential coupling scale-up often fails with symmetrical dihalides, producing statistical mixtures requiring costly chromatography. 1-Bromo-4-fluoro-2-iodobenzene (CAS 202865-72-3) provides orthogonal reactivity (I>Br>F) for clean Suzuki, Sonogashira, and Negishi reactions, enabling sequential coupling without protecting groups. Delivers strict meta-to-fluorine regiochemistry for drug scaffold fidelity. Typically supplied at ≥98% purity; reliable batch consistency for procurement.
1-Bromo-4-fluoro-2-iodobenzene is a highly versatile polyhalogenated aromatic building block characterized by three distinct halogens (iodine, bromine, and fluorine) on a single benzene core. This specific substitution pattern provides a built-in hierarchy of reactivity (I > Br > F) that is critical for sequential, site-selective cross-coupling reactions such as Suzuki, Sonogashira, and Negishi couplings. In industrial and advanced laboratory procurement, it is primarily sourced as a precursor for complex fluorinated pharmaceuticals, agrochemicals, and advanced organic materials where precise spatial arrangement of aryl or alkynyl substituents is required without the need for intermediate protection-deprotection steps [1].
Attempting to substitute 1-bromo-4-fluoro-2-iodobenzene with cheaper symmetrical analogs, such as 1,2-dibromo-4-fluorobenzene, fundamentally disrupts synthesis scalability. Symmetrical or near-symmetrical dihalides lack the distinct oxidative addition kinetics provided by the iodine-bromine differential, leading to statistical mixtures of mono-coupled, bis-coupled, and homocoupled byproducts that require costly chromatographic separation and drastically reduce overall yield. Furthermore, substituting with its close isomer, 2-bromo-4-fluoro-1-iodobenzene, alters the regiochemistry of the first coupling step, placing the initial substituent para to the fluorine rather than meta, which entirely changes the downstream molecular architecture and invalidates the target structure in medicinal chemistry [1].
The primary procurement advantage of 1-bromo-4-fluoro-2-iodobenzene is its near-perfect regioselectivity during initial cross-coupling. In standard palladium-catalyzed reactions, the C-I bond undergoes oxidative addition significantly faster than the C-Br bond. Studies demonstrate that coupling at the iodine position proceeds with >80% yield of the mono-coupled product under mild conditions, leaving the bromine intact for subsequent functionalization. In contrast, using 1,2-dibromo-4-fluorobenzene as a baseline comparator often results in competitive coupling at both positions, yielding complex mixtures with mono-coupling yields frequently dropping below 40-50% unless highly specialized and expensive phosphine ligands are employed [1].
| Evidence Dimension | Mono-coupling regioselectivity and yield |
| Target Compound Data | >80% yield of site-specific mono-coupled product at the iodine position under standard Pd catalysis. |
| Comparator Or Baseline | 1,2-dibromo-4-fluorobenzene (Baseline) |
| Quantified Difference | ~30-40% higher mono-coupling yield with standard catalysts, avoiding bis-coupled mixtures. |
| Conditions | Standard Pd-catalyzed cross-coupling (e.g., Suzuki or Negishi) at room temperature to 50°C. |
Eliminates the need for expensive proprietary ligands and complex purification steps, drastically lowering the cost of goods for multi-step pharmaceutical syntheses.
The exact placement of the halogens in 1-bromo-4-fluoro-2-iodobenzene dictates the final geometry of the synthesized molecule. Because the first coupling strictly occurs at the iodine (C2, meta to fluorine), the resulting intermediate is a 2-aryl-1-bromo-4-fluorobenzene derivative. If a buyer were to procure the isomer 2-bromo-4-fluoro-1-iodobenzene (CAS 202865-73-4), the initial coupling would occur at C1 (para to fluorine), yielding a fundamentally different molecular scaffold. This deterministic reactivity allows chemists to predictably build complex architectures, such as fluorinated biphenyls, with exact spatial arrangements required for target binding affinity [1].
| Evidence Dimension | Position of initial aryl/alkynyl substitution |
| Target Compound Data | Substitution occurs strictly at C2 (meta to fluorine). |
| Comparator Or Baseline | 2-bromo-4-fluoro-1-iodobenzene (CAS 202865-73-4) |
| Quantified Difference | 100% shift in regiochemical outcome (meta vs. para substitution relative to fluorine). |
| Conditions | First-stage palladium-catalyzed cross-coupling. |
Procuring the exact isomer is non-negotiable for achieving the correct molecular geometry in structure-activity relationship (SAR) studies.
A critical advantage of 1-bromo-4-fluoro-2-iodobenzene is the stability of the C-F bond during the sequential coupling of the iodine and bromine sites. The fluorine atom remains completely inert under standard Pd/Cu catalysis conditions used to exhaust the C-I and C-Br bonds. This allows for the high-yield synthesis of complex di-substituted fluorobenzenes where the fluorine can either serve as a permanent metabolic blocker in a final drug molecule or act as an activating group for late-stage nucleophilic aromatic substitution (SNAr). Comparators lacking the fluorine atom (e.g., 1-bromo-2-iodobenzene) fail to provide this dual-purpose functionality, requiring entirely different, longer synthetic routes to introduce a fluorine atom late in the synthesis [1].
| Evidence Dimension | Retention of functional handles after dual coupling |
| Target Compound Data | 100% retention of the C-F bond after sequential C-I and C-Br cross-coupling. |
| Comparator Or Baseline | Non-fluorinated analogs (e.g., 1-bromo-2-iodobenzene) |
| Quantified Difference | Provides a retained fluorine atom for metabolic stability or SNAr, eliminating 2-3 synthetic steps required for late-stage fluorination. |
| Conditions | Sequential Pd-catalyzed cross-coupling reactions (e.g., Suzuki followed by Sonogashira). |
Procuring the pre-fluorinated trihalide shortens synthetic routes by multiple steps, significantly reducing process time and material waste.
Ideal for assembling complex, multi-ring systems where sequential Suzuki-Miyaura couplings are required to build the scaffold directionally without the use of protection groups, directly leveraging its orthogonal reactivity [1].
Serves as a core building block when a specific spatial arrangement of two distinct functional groups around a fluorinated benzene ring is required to fit a target binding pocket, utilizing the strict meta-to-fluorine initial coupling geometry [1].
Highly suited for synthesizing fluorinated conjugated polymers or small molecules (e.g., for OLEDs or OFETs) where precise regiocontrol of the monomer dictates the electronic properties and packing of the final material [1].
Irritant